Cas no 2164252-68-8 ((3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate)

(3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate is a specialized sulfonate ester compound featuring a methoxy-substituted oxolane (tetrahydrofuran) ring linked to a toluenesulfonate group. This structure offers versatility as an intermediate in organic synthesis, particularly in the preparation of functionalized heterocycles or as a protecting group reagent. The presence of the methoxy and sulfonate moieties enhances its reactivity in nucleophilic substitution or cross-coupling reactions. Its stability under controlled conditions ensures reliable handling in synthetic workflows. The compound is particularly useful in pharmaceutical and agrochemical research, where tailored sulfonate esters are employed for selective derivatization or as precursors in multi-step syntheses. Proper storage under inert conditions is recommended to maintain integrity.
(3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate structure
2164252-68-8 structure
Product Name:(3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate
CAS No:2164252-68-8
MF:C13H18O5S
MW:286.344023227692
CID:5559753
PubChem ID:165995857
Update Time:2025-11-02

(3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • EN300-7239101
    • 2164252-68-8
    • (3-methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate
    • (3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate
    • Inchi: 1S/C13H18O5S/c1-11-3-5-12(6-4-11)19(14,15)18-10-13(16-2)7-8-17-9-13/h3-6H,7-10H2,1-2H3
    • InChI Key: NRDAVXWBZXMDIM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1(COCC1)OC

Computed Properties

  • Exact Mass: 286.08749484g/mol
  • Monoisotopic Mass: 286.08749484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 70.2Ų

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Additional information on (3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate

Comprehensive Guide to (3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2164252-68-8): Properties, Applications, and Market Insights

(3-Methoxyoxolan-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2164252-68-8) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. This sulfonate ester derivative features a unique 3-methoxyoxolane (tetrahydrofuran) moiety coupled with a p-toluenesulfonate (tosylate) group, making it a versatile intermediate for synthetic applications. Its molecular structure (C13H18O5S) combines the reactivity of sulfonate esters with the stability of cyclic ethers, enabling controlled functionalization in complex molecular architectures.

Recent interest in CAS 2164252-68-8 has surged due to its potential role in prodrug development and targeted drug delivery systems. Researchers are exploring its utility as a protecting group or activating agent for hydroxyl functionalities, particularly in nucleoside and carbohydrate chemistry. The methoxyoxolane segment offers improved solubility profiles compared to conventional tosylates, addressing formulation challenges in bioconjugation and API synthesis – key focus areas in modern medicinal chemistry.

From a synthetic perspective, (3-Methoxyoxolan-3-yl)methyl tosylate exhibits remarkable stability under acidic conditions while remaining reactive toward nucleophiles in polar aprotic solvents. This balance makes it valuable for multi-step organic synthesis, especially in constructing oxygen-rich heterocycles prevalent in bioactive molecules. Analytical characterization typically involves HPLC-MS (showing [M+Na]+ at m/z 309.07) and NMR spectroscopy (distinct signals at δ 2.45 ppm for aromatic methyl and δ 3.40 ppm for methoxy protons).

The compound's commercial significance stems from its applications in asymmetric synthesis and chiral auxiliaries. Manufacturers have reported growing demand from contract research organizations (CROs) developing novel antiviral agents and enzyme inhibitors, where precise control over stereochemistry is crucial. Current market analyses suggest a compound annual growth rate (CAGR) of 6-8% for such specialty sulfonates, driven by advancements in ADC (antibody-drug conjugate) technologies and small-molecule PROTACs.

Environmental and handling considerations for 2164252-68-8 follow standard laboratory protocols for sulfonate esters. While not classified as hazardous under GHS criteria, proper storage at 2-8°C under inert atmosphere is recommended to maintain stability. Industry best practices emphasize using anhydrous reaction conditions when employing this reagent to prevent hydrolysis of the sulfonate ester linkage – a common query among synthetic chemists optimizing reaction yields.

Emerging research directions include exploring photoactivatable derivatives of this compound for click chemistry applications, particularly in polymer science and materials engineering. The methoxyoxolane group's potential for pH-sensitive cleavage has also sparked interest in developing stimuli-responsive biomaterials, aligning with current trends in precision medicine and theranostic platforms. Patent literature reveals increasing claims incorporating this scaffold in controlled-release formulations and biodegradable linkers.

For analytical and procurement purposes, (3-Methoxyoxolan-3-yl)methyl p-toluenesulfonate is typically available as a white to off-white crystalline powder with ≥95% purity (HPLC). Leading suppliers provide customized packaging from milligram to kilogram scales, with technical support for process scale-up and regulatory documentation. Quality control specifications often include residual solvent analysis (preferably <0.5% total) and stringent limits on heavy metal contaminants.

The compound's unique structural features have positioned it as a subject in computational chemistry studies investigating molecular docking and QSAR modeling. Recent machine learning approaches to predict sulfonate reactivity patterns have included this molecule in training datasets, reflecting its growing importance in cheminformatics and AI-assisted drug discovery – topics dominating contemporary chemical research discussions.

Future developments may see CAS 2164252-68-8 playing a role in green chemistry initiatives, as researchers explore biocatalytic routes for its synthesis and investigate its biodegradation pathways. The compound's balance between stability and reactivity makes it a candidate for flow chemistry applications, potentially reducing solvent waste in industrial processes. These directions respond to the pharmaceutical industry's push toward sustainable manufacturing practices.

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